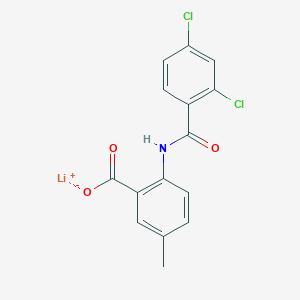
Methyl 2-((2-methoxyphenyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((2-methoxyphenyl)amino)benzoate is an organic compound that belongs to the class of esters and amines It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an amino group and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-methoxyphenyl)amino)benzoate typically involves the reaction of 2-methoxyaniline with methyl 2-aminobenzoate. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sodium borohydride and lithium aluminum hydride, which act as reducing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The reaction conditions are optimized to achieve maximum efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-((2-methoxyphenyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, substituted amines, and various ester derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-((2-methoxyphenyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of cell membrane integrity and inhibition of key metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-5-((phenylamino)methyl)phenol: This compound shares a similar structure but differs in the position of the methoxy and amino groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another structurally related compound with different functional groups attached to the phenyl ring.
Uniqueness
Methyl 2-((2-methoxyphenyl)amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and amino groups allow for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Propriétés
Formule moléculaire |
C15H15NO3 |
|---|---|
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
methyl 2-(2-methoxyanilino)benzoate |
InChI |
InChI=1S/C15H15NO3/c1-18-14-10-6-5-9-13(14)16-12-8-4-3-7-11(12)15(17)19-2/h3-10,16H,1-2H3 |
Clé InChI |
DVQSIUQQWDWEPI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NC2=CC=CC=C2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride](/img/structure/B15309057.png)

![3-[4-Bromo-2-(trifluoromethyl)phenyl]oxetan-3-aminehydrochloride](/img/structure/B15309081.png)
![2-[4-(Bromomethyl)phenoxy]pyridine](/img/structure/B15309085.png)



![methyl2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoatedihydrochloride](/img/structure/B15309111.png)





